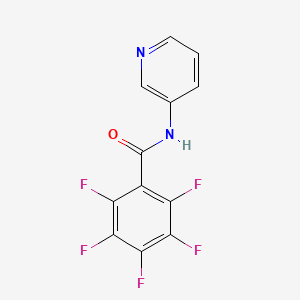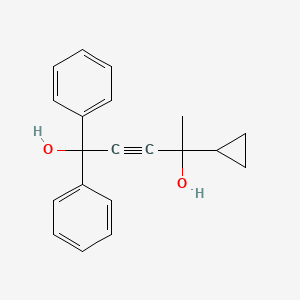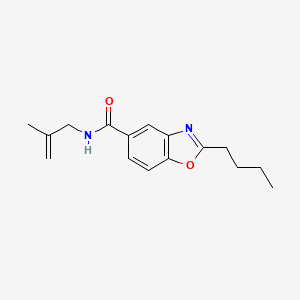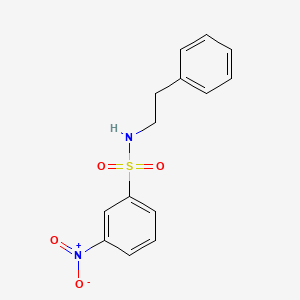
2,3,4,5,6-PENTAFLUORO-N-(3-PYRIDINYL)BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5,6-PENTAFLUORO-N-(3-PYRIDINYL)BENZAMIDE is a chemical compound with the molecular formula C12H5F5N2O It is a derivative of benzamide, where the benzene ring is substituted with five fluorine atoms and an amide group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-PENTAFLUORO-N-(3-PYRIDINYL)BENZAMIDE typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2,3,4,5,6-PENTAFLUORO-N-(3-PYRIDINYL)BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction and oxidation reactions can produce different reduced or oxidized derivatives.
科学的研究の応用
2,3,4,5,6-PENTAFLUORO-N-(3-PYRIDINYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2,3,4,5,6-PENTAFLUORO-N-(3-PYRIDINYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzene ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,3,4,5,6-PENTAFLUOROBENZAMIDE: Similar structure but without the pyridine ring.
2,3,4,5,6-PENTAFLUORO-N-(3-METHYL-2-PYRIDINYL)BENZAMIDE: Similar structure with a methyl group on the pyridine ring.
Uniqueness
2,3,4,5,6-PENTAFLUORO-N-(3-PYRIDINYL)BENZAMIDE is unique due to the presence of both the pentafluorobenzamide and pyridine moieties, which confer distinct chemical and biological properties
特性
IUPAC Name |
2,3,4,5,6-pentafluoro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F5N2O/c13-7-6(8(14)10(16)11(17)9(7)15)12(20)19-5-2-1-3-18-4-5/h1-4H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJVKUPYDJBDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine](/img/structure/B4904877.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[4-(methylthio)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4904883.png)
![N-[(3,5-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B4904907.png)

![(4-bromo-2-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4904922.png)
![N-{2-[(2-methylphenyl)amino]-2-oxoethyl}furan-2-carboxamide](/img/structure/B4904925.png)
![N-(2-METHOXYETHYL)-7-METHYL-5-PHENYLPYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4904941.png)


![2-(2,4-dichloro-6-methylphenoxy)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4904954.png)


![N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide](/img/structure/B4904979.png)
